3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride
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Overview
Description
3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride: is a synthetic organic compound with the molecular formula C8H14ClF2NO. It is characterized by the presence of a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Scientific Research Applications
Chemistry: In chemistry, 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and catalysts .
Biology and Medicine: It may be used in the synthesis of drugs targeting specific biological pathways, particularly those involving spirocyclic structures .
Industry: Industrially, the compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the difluoro and hydrochloride groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen and oxygen atoms. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane
- 3-methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 8-oxa-2-azaspiro[4.5]decane
Comparison: Compared to similar compounds, 3,3-difluoro-1-oxa-8-azaspiro[45]decane hydrochloride is unique due to the presence of both difluoro and hydrochloride groupsThe spirocyclic structure also contributes to its stability and versatility in various chemical reactions .
Properties
CAS No. |
2177266-22-5 |
---|---|
Molecular Formula |
C8H14ClF2NO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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